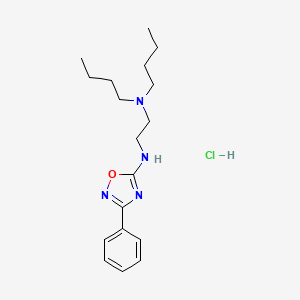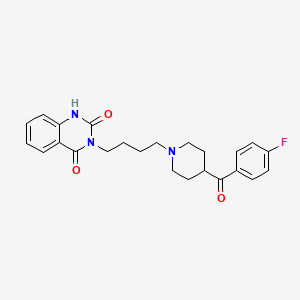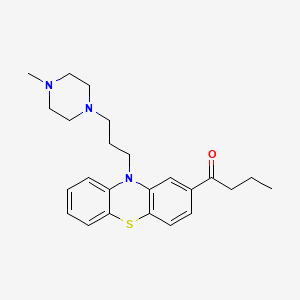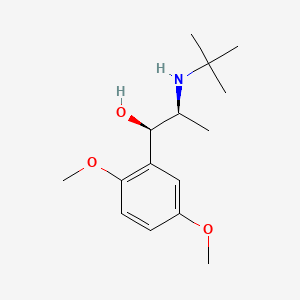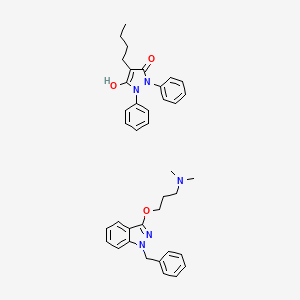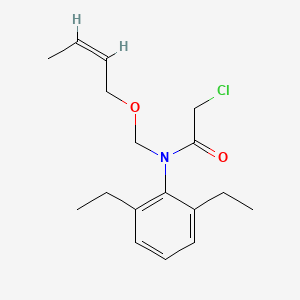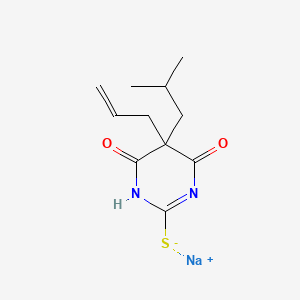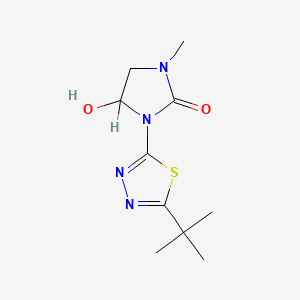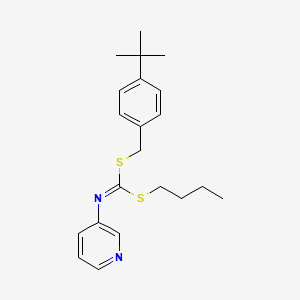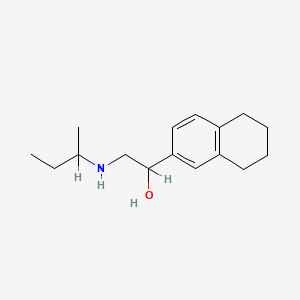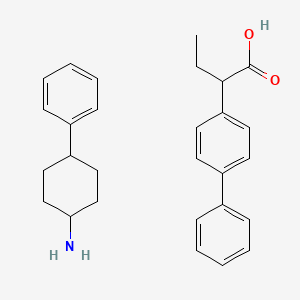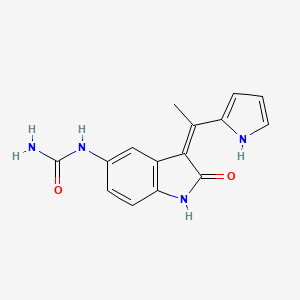
BX517
Overview
Description
- It acts as a potent inhibitor of PDK1, with an impressive IC50 value of 6 nM .
- PDK1 plays a crucial role in cell signaling pathways, particularly in the activation of Akt (protein kinase B), which is involved in cell survival, growth, and metabolism.
BX-517:
Mechanism of Action
Target of Action
BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .
Mode of Action
This compound inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . This compound also blocks AKT2 activation in cells with submicromolar potency .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.
Result of Action
This compound promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of this compound on the PDK1-LATS1/2-YAP pathway . .
Biochemical Analysis
Biochemical Properties
BX517 plays a crucial role in biochemical reactions, particularly as an inhibitor of PDK1 . PDK1 is a Ser/Thr kinase that is a crucial activator of a range of protein kinases in the AGC kinase super-family that play key roles in the progression of cancer . This compound interacts with this enzyme, inhibiting its function and thereby influencing the biochemical reactions that the enzyme catalyzes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation and migration of ovarian cancer cells . Additionally, this compound promotes cell senescence and sensitizes ovarian cancer cells to cisplatin chemotherapy . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, specifically PDK1 . It binds to the ATP binding pocket of PDK1, inhibiting its function . This inhibition leads to a decrease in the activation of Akt in tumor cells . Furthermore, this compound has been shown to induce changes in gene expression, particularly in the context of cell senescence .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies detailing the long-term effects of this compound on cellular function are limited, it has been shown that this compound can promote cell senescence over time . This suggests that this compound may have long-term effects on cellular function, particularly in the context of cancer cells .
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models are currently limited, it is known that this compound has potent effects on cells at the micromolar level
Metabolic Pathways
This compound is involved in the PDK1 signaling pathway . By inhibiting PDK1, this compound can influence various metabolic processes, including those involving Akt, a protein that plays a key role in cell survival, growth, and metabolism .
Preparation Methods
- BX-517 can be synthesized using various synthetic routes.
- The exact synthetic methods and reaction conditions are not explicitly mentioned in the available literature.
- Industrial production methods may involve large-scale synthesis and purification processes, but specific details are proprietary.
Chemical Reactions Analysis
- BX-517 likely undergoes various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- BX-517 has significant implications in scientific research across multiple fields:
Chemistry: Studying its interactions with kinases and other proteins.
Biology: Investigating its role in cell signaling pathways.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Developing kinase inhibitors for drug discovery.
Comparison with Similar Compounds
- BX-517’s uniqueness lies in its high selectivity for PDK1 (100-fold or better against other kinases).
- Similar compounds include other PDK1 inhibitors and kinase-targeting molecules.
Properties
IUPAC Name |
[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURSNCTQGJRRX-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-63-6 | |
| Record name | BX-517 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BX-517 and its downstream effects?
A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].
Q2: How does the structure of BX-517 contribute to its binding to PDK1?
A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.
Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?
A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.
Q4: What limitations were encountered with BX-517 during its development?
A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.
Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?
A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


